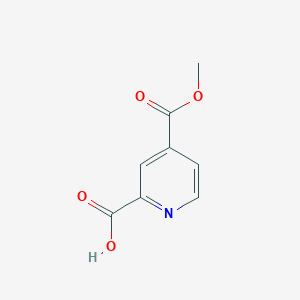

4-(Methoxycarbonyl)picolinic acid

描述

Overview of the Picolinic Acid Scaffold in Medicinal Chemistry and Biological Sciences

The picolinic acid scaffold, or pyridine-2-carboxylic acid, is a prominent structural motif found in a wide array of biologically active molecules, including natural products, pharmaceuticals, and agrochemicals. nih.gov Its significance stems from its role as a bidentate chelator, capable of binding to metal ions, which is a crucial feature for the activity of many metalloenzymes. nih.gov This chelating ability makes picolinic acids and their derivatives important metal-binding pharmacophores (MBPs). nih.gov

In the realm of medicinal chemistry, the picolinic acid scaffold serves as a foundational structure for the development of novel therapeutic agents. For instance, it is the basis for a new family of auxin herbicides, the 6-aryl picolinates, which includes halauxifen-methyl. mdpi.com The unique structure of these herbicides, built upon the picolinic acid framework, differentiates them from other auxin-type herbicides. mdpi.com Furthermore, derivatives of picolinic acid have been identified as inhibitors of enzymes such as botulinum neurotoxin serotype A light chain (BoNT/A LC) and N-acetylmannosamine kinase (MNK), highlighting the therapeutic potential of this scaffold. nih.govrsc.orgcdnsciencepub.com The investigation into substituted picolinic acids led to the discovery of potent inhibitors, demonstrating the scaffold's utility in drug design and development. nih.govrsc.org

The picolinic acid core is also central to the biosynthesis of natural products like fusaric acid, a mycotoxin produced by Fusarium species. nih.govchemrxiv.org The biosynthesis involves a two-enzyme cascade that constructs the picolinic acid scaffold. nih.govchemrxiv.org This natural occurrence underscores the biological relevance of this chemical entity. The versatility of the picolinic acid scaffold is further evidenced by its use in chemoenzymatic synthesis to produce substituted L-pipecolic acids, which are valuable chiral building blocks. chemrxiv.org

Significance of Esterified Picolinic Acid Derivatives, Including 4-(Methoxycarbonyl)picolinic Acid, in Synthetic and Biological Contexts

Esterified picolinic acid derivatives, such as this compound, hold considerable importance in both synthetic chemistry and biological research. The esterification of the carboxylic acid group modifies the molecule's physicochemical properties, such as lipophilicity and cell permeability, which can be advantageous for various applications.

In a synthetic context, these esters serve as versatile intermediates. The presence of the ester group allows for a range of chemical transformations, enabling the construction of more complex molecules. For example, the ester can be hydrolyzed back to the carboxylic acid, or it can participate in reactions such as transesterification or amidation, providing a handle for further functionalization of the picolinic acid scaffold. This chemical tractability makes esterified picolinic acids valuable building blocks for the synthesis of targeted molecules in medicinal chemistry and materials science.

From a biological perspective, the esterification of picolinic acid derivatives can be a key strategy in prodrug design. rsc.org A prodrug is an inactive compound that is converted into an active drug within the body. By masking the polar carboxylic acid group as an ester, the molecule can exhibit improved absorption and distribution characteristics. Once inside the body, metabolic enzymes can hydrolyze the ester, releasing the active picolinic acid derivative at the target site. rsc.org This approach has been considered for picolinic acid-based inhibitors of BoNT/A LC to enhance their in vivo stability and efficacy. rsc.org

This compound, specifically, is a commercially available compound used in research and development. sigmaaldrich.comsigmaaldrich.comacmec.com.cnchemcd.comsigmaaldrich.comfishersci.com Its availability as a building block facilitates the exploration of structure-activity relationships (SAR) in drug discovery programs. By incorporating this specific derivative into a larger molecule, researchers can probe the effects of substitution at the 4-position of the pyridine (B92270) ring on biological activity.

Scope of Current Research on this compound and Closely Related Structures

Current research involving this compound and its close structural relatives is multifaceted, spanning from fundamental synthetic methodology to the exploration of their biological activities. The primary focus of much of this research is to leverage the picolinic acid scaffold for the development of new functional molecules.

A significant area of investigation is the use of picolinic acid derivatives as inhibitors of various enzymes. nih.govrsc.orgcdnsciencepub.com For example, research has been conducted on substituted picolinic acids as inhibitors of the botulinum neurotoxin A light chain. nih.govrsc.org These studies involve extensive structure-activity relationship (SAR) investigations to optimize the inhibitory activity. nih.govrsc.org While these studies may not have used this compound directly as the final inhibitor, it represents a key type of building block that medicinal chemists would utilize in the synthesis of a library of candidate compounds. The ester group could be maintained in the final compound or could be a precursor to the carboxylic acid.

In another vein of research, picolinic acid derivatives have been explored as inhibitors of N-acetylmannosamine kinase (MNK). cdnsciencepub.com A fragment screening approach identified 4-(trifluoromethyl)picolinic acid as an initial hit, and subsequent optimization led to more potent inhibitors. cdnsciencepub.com This highlights a common strategy in drug discovery where a core scaffold, like picolinic acid, is systematically modified. The use of different substituents at various positions of the pyridine ring, including the 4-position, is crucial for understanding the SAR and for improving the potency and selectivity of the inhibitors. cdnsciencepub.com Docking studies in this research suggested that the picolinic acid scaffold binds in a key pocket of the enzyme, and modifications at different positions on the ring influence the binding affinity. cdnsciencepub.com

Furthermore, the broader class of pyridine carboxylic acids is under continuous investigation for new synthetic applications. The development of novel catalytic systems and reaction methodologies often employs pyridine-based ligands, and picolinic acid derivatives can play a role in this area. The electronic properties of the pyridine ring, modulated by substituents like a methoxycarbonyl group, can influence the catalytic activity of metal complexes.

The following table provides a summary of key research findings related to the picolinic acid scaffold and its derivatives:

| Research Area | Key Findings | Relevant Compounds | Citations |

| Enzyme Inhibition | Substituted picolinic acids identified as low micromolar inhibitors of botulinum neurotoxin serotype A light chain (BoNT/A LC), binding to the β-exosite. | 5-(1-butyl-4-chloro-1H-indol-2-yl)picolinic acid | nih.govrsc.org |

| Enzyme Inhibition | Fragment screening identified 4-(trifluoromethyl)picolinic acid as an inhibitor of N-acetylmannosamine kinase (MNK), with subsequent optimization leading to more potent compounds. | 4-(Trifluoromethyl)picolinic acid, 6-Carbamoylpicolinic acid | cdnsciencepub.com |

| Natural Product Biosynthesis | Elucidation of the biosynthetic pathway of fusaric acid, featuring a two-enzyme cascade to synthesize the picolinic acid scaffold. | Fusaric Acid | nih.govchemrxiv.org |

| Agrochemicals | Development of a new family of auxin herbicides, the 6-aryl picolinates, based on the picolinic acid scaffold. | Halauxifen-methyl | mdpi.com |

| Biocatalysis | Use of enzymes for the asymmetric dearomatization of activated pyridines to synthesize chiral piperidines. | N-substituted tetrahydropyridines | acs.org |

Structure

3D Structure

属性

IUPAC Name |

4-methoxycarbonylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c1-13-8(12)5-2-3-9-6(4-5)7(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWYZUHWYUSSDAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40538019 | |

| Record name | 4-(Methoxycarbonyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40538019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24195-03-7 | |

| Record name | 4-(Methoxycarbonyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40538019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(methoxycarbonyl)pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Methoxycarbonyl Picolinic Acid and Analogues

Direct Synthesis Routes for (Methoxycarbonyl)picolinic Acids

The synthesis of (methoxycarbonyl)picolinic acids, such as the 4-substituted isomer, can be approached through various direct methodologies. One common strategy involves the oxidation of a suitable precursor. For instance, picolinic acid has been traditionally prepared by the permanganate (B83412) oxidation of α-picoline. orgsyn.org This is followed by isolation, often through the formation of a copper salt or by direct isolation as the hydrochloride salt. orgsyn.org

Another direct approach involves the reaction of a pyridine (B92270) carboxylic acid with an alcohol in the presence of a catalyst. For example, reacting a pyridine carboxylic acid with a water-immiscible alcohol and a strong acid salt of the pyridine carboxylic acid ester as a catalyst can yield the desired ester. google.com The product is then recovered by distillation. google.com An alternative method utilizes a lower alkyl sulfonic acid as a catalyst in the presence of an inert, water-immiscible organic solvent that forms an azeotrope with water, allowing for continuous water removal during the reaction. google.com

More contemporary methods focus on the direct functionalization of the pyridine ring. A notable example is the C4-selective carboxylation of pyridines using carbon dioxide (CO2). chemistryviews.org This process involves an initial C-H phosphination, followed by a copper-catalyzed carboxylation of the resulting phosphonium (B103445) salts with CO2 at room temperature and atmospheric pressure. chemistryviews.org This technique has proven effective for the late-stage carboxylation of complex, drug-like molecules, yielding isonicotinic acid derivatives in moderate to high yields. chemistryviews.org

Furthermore, specific isomers can be synthesized through tailored routes. For example, 4-aminopicolinic acid can be synthesized by the nitration of picolinic acid N-oxide using a mixture of sulfuric acid and fuming nitric acid. umsl.edu

Regioselective Functionalization of Pyridine Carboxylates

The selective modification of pyridine carboxylates is crucial for creating a diverse range of functionalized molecules. This can be achieved through several regioselective strategies, including half-hydrolysis of dicarboxylates and specific esterification techniques.

Half-Hydrolysis of Pyridine Dicarboxylates for Monomethyl Ester Formation

The regioselective half-hydrolysis of pyridine dicarboxylates is a key method for producing monomethyl esters. This process allows for the selective reaction of one of two ester groups on the pyridine ring, leading to a molecule with both a carboxylic acid and an ester functional group. This is particularly useful for creating building blocks for more complex syntheses.

One approach to achieve regioselectivity is through neighboring group assisted catalysis. nih.gov This method allows for the selective hydrolysis of highly substituted pyridine esters under mild conditions without the need for active removal of alcohol byproducts. nih.gov A proposed mechanism suggests that a deprotonated phenolic OH-group assists in the hydrolysis. nih.gov

Another strategy involves the alkaline hydrolysis of a carboxamide group. For instance, the alkaline hydrolysis of 4-cyano-2-pyridinecarboxamide, which can be prepared from 4-cyanopyridine, results in the formation of pyridine-2,4-dicarboxylic acid. google.com This demonstrates the selective conversion of a nitrile and an amide to carboxylic acids.

Esterification and Carboxylic Acid Modification Strategies

Various esterification strategies are employed to modify pyridine carboxylic acids. A classic method involves reacting the pyridine carboxylic acid with an alcohol in the presence of an acid catalyst like sulfuric acid. google.com However, this method often requires extensive purification steps, including neutralization and solvent extraction. google.com To improve upon this, cyclic processes have been developed where the catalyst, a strong acid salt of a pyridine carboxylic acid ester, can be reused. google.com

The use of activating agents can also facilitate esterification. For example, reacting a pyridine carboxylic acid with thionyl chloride (SOCl2) in the presence of DMF as a catalyst produces the corresponding acid chloride hydrochloride. nih.gov This intermediate can then be reacted with an alcohol or phenol, such as 4-nitrophenol (B140041) or pentafluorophenol, in the presence of a base like triethylamine (B128534) to yield the desired active ester. nih.gov This method is particularly useful for creating more reactive esters for subsequent reactions. nih.gov

Thioesterification, the direct conversion of carboxylic acids to thioesters, can be achieved using a 4-bromo pyridine–borane complex as a catalyst for the direct coupling of carboxylic acids with thiols. rsc.org This metal-free approach offers good functional group compatibility. rsc.org

Integration of (Methoxycarbonyl)picolinic Acid Moieties into Complex Chemical Architectures

The (methoxycarbonyl)picolinic acid framework serves as a valuable building block in the synthesis of more complex molecules, particularly in the fields of coordination chemistry and medicinal chemistry.

Building Block Utilization in Ligand Synthesis

The picolinate (B1231196) structure is a well-established chelating ligand, capable of coordinating to metal ions in a bidentate fashion through the pyridine nitrogen and a carboxylate oxygen atom. nih.gov This property makes (methoxycarbonyl)picolinic acids and their derivatives highly useful in the construction of metal-organic frameworks (MOFs) and coordination polymers. acs.org

For example, 4-aminopicolinic acid has been synthesized and utilized as a ligand for transition metals. umsl.edu The synthesis of extended aminopicolinic acid derivatives, such as 4-(4-aminophenylethynyl)picolinic acid, further demonstrates the utility of these building blocks in creating more complex ligand systems. umsl.edu The synthesis of these extended ligands often involves multi-step reactions, including the preparation of an iodinated picolinate intermediate followed by coupling reactions. umsl.edu

The reaction of picolinic acid or pyridine-2,6-dicarboxylic acid with N-alkylanilines can produce a range of mono- and bis-amides. nih.gov These amides are of interest for their potential applications in catalysis and coordination chemistry. nih.gov

Precursors for Multi-Substituted Pyridine Derivatives

The inherent reactivity of the pyridine ring and its substituents allows for the use of (methoxycarbonyl)picolinic acids as precursors for a variety of multi-substituted pyridine derivatives. The electron-deficient nature of the pyridine ring makes direct C-H functionalization challenging but also a key area of research for creating novel derivatives. researchgate.netrsc.org

Recent strategies have focused on achieving regioselective C-H functionalization. For instance, a redox-neutral dearomatization-rearomatization process enables the meta-C-H functionalization of pyridines, allowing for the introduction of various functional groups. researchgate.net Additionally, the use of enzyme-mimic pocket-type urea (B33335) activation reagents has been shown to facilitate highly regioselective C-4 radical arylation. researchgate.net

An example of using a picolinic acid derivative as a precursor is the synthesis of 4-chloro-6-(methoxycarbonyl)picolinic acid, which is used as an intermediate in the production of herbicides and pesticides. lookchem.cn The synthesis of this compound can start from precursors like chelidonic acid. chemsrc.com

Advanced Derivatization Strategies Utilizing Picolinic Acid for Enhanced Analytical Performance

Picolinic acid and its derivatives have emerged as significant reagents in analytical chemistry, primarily for enhancing the detectability and separation of various analytes in techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS). These strategies often involve the chemical modification of target molecules with a picolinoyl group, leading to improved ionization efficiency, chromatographic retention, and the introduction of a fluorescent or UV-absorbent tag.

One of the prominent applications of picolinic acid in derivatization is to improve the sensitivity of detection in mass spectrometry. nih.gov The derivatization of molecules with picolinic acid can significantly enhance their ionization, making them more readily detectable. nih.gov For instance, the chemical derivatization of hydroxy-androgens with picolinic acid has been shown to increase the detection sensitivity, allowing for measurements down to the picogram level on the column in LC-MS analysis. nih.gov This enhancement is crucial for the accurate quantification of low-abundance analytes in complex biological matrices. nih.gov

A widely used method involves the conversion of target analytes into their corresponding picolinoyl esters. nih.govresearchgate.net This is often achieved through a mixed anhydride (B1165640) method using picolinic acids and a coupling reagent like 2-methyl-6-nitrobenzoic anhydride. nih.govresearchgate.net The resulting picolinoyl derivatives exhibit a significantly higher electrospray ionization (ESI) response in positive ion mode LC-ESI-MS compared to the underivatized molecules. nih.govresearchgate.net Studies on corticosteroids have demonstrated a 5- to 10-fold increase in ESI response in selected reaction monitoring (SRM) mode after derivatization. nih.govresearchgate.net This approach has been successfully applied to the simultaneous quantification of multiple corticosteroids in human saliva. nih.gov

The derivatization process can be a single-step procedure, which simplifies sample preparation. researchgate.net For anabolic androgenic steroids, two-step derivatization procedures have been developed. These involve the esterification of hydroxyl groups with picolinic acid, followed by the conversion of carbonyl groups into Schiff bases. This dual derivatization has been reported to increase the ionization efficiency by nearly two orders of magnitude. researchgate.net

Beyond enhancing mass spectrometric detection, derivatization with picolinic acid and its analogues can be employed to introduce a fluorescent label, enabling highly sensitive fluorescence detection in HPLC. A notable example is the post-column derivatization of picolinic acid itself. researchgate.netnih.govnih.gov In this method, the column effluent containing picolinic acid is mixed with a reagent solution of zinc acetate (B1210297) and then irradiated with ultraviolet light. researchgate.netnih.govnih.gov This process induces fluorescence, with excitation and emission maxima typically around 336 nm and 448 nm, respectively. researchgate.netnih.govnih.gov This technique has been successfully used for the fluorometric determination of picolinic acid in human serum with a low detection limit. researchgate.netnih.gov

The synthesis of "active esters" of picolinic acid, such as p-nitrophenyl, N-hydroxysuccinimidyl, and pentafluorophenyl esters, provides versatile reagents for derivatization. nih.gov These activated esters can readily react with nucleophilic functional groups (e.g., amines and alcohols) on target analytes to form stable picolinoyl derivatives. nih.gov This strategy expands the range of compounds that can be tagged with a picolinoyl group for enhanced analytical performance.

The utility of picolinic acid esters extends to various analytical applications. Ethyl esters of picolinic acid are used as reagents in chromatography to aid in the identification and quantification of other substances. chemimpex.comchemimpex.com Furthermore, acyl picolinyl esters are valuable in structural elucidation by mass spectrometry. nih.gov The fragmentation patterns of these esters in electron ionization-mass spectrometry (EI-MS) provide detailed information about the structure of the acyl group, allowing for the determination of features like the position of double bonds or branch points. nih.gov

Interactive Data Table: Derivatization Strategies and Analytes

| Derivatization Strategy | Target Analyte Class | Analytical Technique | Enhancement |

| Picolinic acid derivatization | Hydroxy-androgens | LC-MS | Enhanced ionization and sensitivity nih.gov |

| Picolinoyl ester formation | Corticosteroids | LC-ESI-MS | 5-10 times higher ESI response nih.govresearchgate.net |

| Two-step derivatization (esterification and Schiff base formation) | Anabolic steroids | LC-ESI-MS | Ionization efficiency increased by ~2 orders of magnitude researchgate.net |

| Post-column reaction with Zinc Acetate and UV irradiation | Picolinic acid | HPLC | Fluorescence detection researchgate.netnih.govnih.gov |

| Acyl picolinyl esterification | Acylcarnitines | GC/EI-MS | Structural elucidation of acyl groups nih.gov |

Detailed Research Findings on Picolinic Acid Derivatization

| Study Focus | Key Findings |

| Quantification of Corticosteroids | Derivatization into 21-monopicolinoyl derivatives using a mixed anhydride method resulted in [M+H]+ as the base peak in positive ion-ESI mass spectra. This enabled simultaneous determination in human saliva. nih.gov |

| Analysis of Anabolic Steroids | A two-step derivatization involving esterification with picolinic acid and subsequent reaction with Girard's reagent T or 2-hydrazino pyridine significantly improved ESI sensitivity in positive LC-ESI-ion trap-MS. researchgate.net |

| Determination of Picolinic Acid | A post-column HPLC method using zinc acetate as a fluorescent derivatization reagent and UV irradiation achieved a detection limit of 0.30 pmol for picolinic acid in serum. researchgate.netnih.gov |

| Structural Analysis of Acyl Groups | Transesterification of acylcarnitines to acyl picolinyl esters allowed for the determination of unsaturated bond or branched methyl positions in the acyl group through GC/EI-MS fragmentation patterns. nih.gov |

Mechanistic Investigations of Chemical Transformations Involving 4 Methoxycarbonyl Picolinic Acid Derivatives

Reaction Mechanisms of Ester Hydrolysis and Esterification

The ester functional group in 4-(methoxycarbonyl)picolinic acid and its derivatives is susceptible to both hydrolysis and esterification, with the reaction mechanism being fundamentally dependent on the pH of the environment.

Under acidic conditions, the hydrolysis of the methyl ester proceeds via a series of reversible steps. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. youtube.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. youtube.com Subsequent proton transfers lead to the formation of a good leaving group, methanol, which is ultimately eliminated to yield the carboxylic acid and regenerate the acid catalyst. youtube.com This entire process is reversible and is known as acid-catalyzed ester hydrolysis. youtube.commasterorganicchemistry.com Conversely, the reverse reaction, Fischer esterification, can be favored by using an excess of the alcohol and removing water as it is formed, thereby shifting the equilibrium towards the ester product. masterorganicchemistry.com

In contrast, base-catalyzed hydrolysis, or saponification, involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This forms a tetrahedral intermediate, from which the methoxide (B1231860) ion is expelled as the leaving group. A final, irreversible proton transfer from the newly formed carboxylic acid to the methoxide ion yields a carboxylate salt and methanol.

The hydrolysis of picolinic acid esters can also be influenced by the presence of metal ions. Divalent metal ions such as Cu2+, Ni2+, Co2+, and Zn2+ can catalyze the hydrolysis of esters of 2-(hydroxymethyl)picolinic acid. researchgate.net The catalytic effect can manifest through different mechanisms, including catalysis of a neighboring carboxyl nucleophilic reaction, metal ion-promoted hydroxide catalysis, or metal ion-promoted water catalysis. researchgate.net For instance, in the Cu2+-catalyzed hydrolysis of certain esters, a metal ion-promoted water-catalyzed reaction is observed at low pH. researchgate.net

Carbon-Carbon Coupling Reactions: Suzuki Cross-Coupling

The Suzuki cross-coupling reaction is a powerful method for forming carbon-carbon bonds and can be applied to derivatives of this compound, particularly where a halide substituent is present on the pyridine (B92270) ring. The general mechanism involves a catalytic cycle with a palladium(0) species. wikipedia.orglibretexts.org

The catalytic cycle commences with the oxidative addition of the palladium(0) catalyst to an aryl or vinyl halide, forming a palladium(II) intermediate. wikipedia.orgyoutube.com This is followed by transmetalation, a key step where the organic group from an organoboron compound, such as a boronic acid, is transferred to the palladium(II) complex. wikipedia.orgorganic-chemistry.org This step typically requires activation of the boronic acid with a base to enhance the polarization of the organic ligand and facilitate the transfer. organic-chemistry.org The final step is reductive elimination, where the two organic groups on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org

The choice of ligands, often phosphines or N-heterocyclic carbenes, plays a crucial role in the efficiency of the Suzuki reaction by influencing the electron density at the palladium center and the ease of oxidative addition and reductive elimination. wikipedia.org The reaction conditions are generally mild, and the use of boronic acids is advantageous due to their environmental friendliness and commercial availability. youtube.com

A variety of palladium catalysts and ligands can be employed, with their selection impacting substrate binding, air sensitivity, and the generation of the active palladium(0) species. youtube.com For instance, Pd(OAc)2/PCy3 is suitable for a range of aryl and vinyl triflates, while Pd2(dba)3/P(t-Bu)3 can catalyze the coupling of arylboronic acids with various aryl and vinyl halides at room temperature. organic-chemistry.org

Amidation and Peptide Coupling Mechanisms

The carboxylic acid moiety of this compound can be converted to an amide through a variety of coupling methods. A common approach involves the use of a coupling reagent to activate the carboxylic acid, making it more susceptible to nucleophilic attack by an amine. youtube.comyoutube.com

One widely used class of coupling reagents is carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC). The mechanism begins with the protonation of the DCC by the carboxylic acid. youtube.com The resulting carboxylate then acts as a nucleophile, attacking the central carbon of the protonated DCC to form a highly reactive O-acylisourea intermediate. youtube.com This intermediate is a good leaving group. The amine then attacks the carbonyl carbon of this activated species, leading to the formation of a tetrahedral intermediate. The collapse of this intermediate results in the formation of the amide bond and the release of dicyclohexylurea, a byproduct of the reaction. youtube.com

Peptide coupling reactions follow a similar principle, aiming to form a peptide (amide) bond between two amino acids. youtube.com To prevent unwanted side reactions, protecting groups are often used for the amino and carboxyl groups not involved in the bond formation. youtube.com Reagents like DCC or other modern coupling agents are employed to activate the C-terminus of one amino acid, which then reacts with the N-terminus of another. youtube.comyoutube.com The reaction is often carried out in the presence of an additive, such as 1-hydroxybenzotriazole (B26582) (HOBt), which can react with the O-acylisourea intermediate to form an active ester that is less prone to side reactions and racemization.

Intramolecular Cyclization Pathways: Pyrazole (B372694) Formation

Derivatives of this compound can serve as precursors for the synthesis of fused heterocyclic systems, such as pyrazoles. The formation of a pyrazole ring typically involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative.

While direct intramolecular cyclization of a simple this compound derivative to a pyrazole is not a standard transformation, suitably functionalized derivatives can undergo such reactions. For instance, if the pyridine ring were to contain a hydrazine or a related nitrogen nucleophile at an appropriate position relative to a carbonyl-containing side chain derived from the methoxycarbonyl group, intramolecular cyclization could occur.

A general strategy for pyrazole synthesis involves the cyclocondensation of a β-dicarbonyl compound with hydrazine. nih.gov In the context of this compound, a derivative would need to be synthesized that incorporates this β-dicarbonyl motif. Another pathway is through a 1,3-dipolar cycloaddition reaction between a diazo compound and an alkyne. nih.gov

The synthesis of pyrazolopyridines, where a pyrazole ring is fused to a pyridine ring, can be achieved through methods like the thermolysis of azidoacrylates in continuous flow. nih.gov This highlights that the formation of a pyrazole ring often requires the strategic introduction of appropriate functional groups onto the starting pyridine scaffold.

Nucleophilic Substitution and Addition-Elimination Mechanisms

The pyridine ring in this compound and its derivatives is an electron-deficient system, which makes it susceptible to nucleophilic attack, particularly when substituted with a good leaving group.

Nucleophilic Aromatic Substitution (SNAr): If a halogen atom is present on the pyridine ring, it can be displaced by a nucleophile via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction proceeds through a two-step addition-elimination pathway. First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group is eliminated, and the aromaticity of the pyridine ring is restored. The presence of the electron-withdrawing methoxycarbonyl group can further activate the ring towards this type of reaction.

Nucleophilic Addition to the Carbonyl Group: The carbonyl carbon of the ester group is electrophilic and can be attacked by nucleophiles. libretexts.org This leads to a nucleophilic addition-elimination reaction. The nucleophile adds to the carbonyl carbon, forming a tetrahedral intermediate. libretexts.org The original carbonyl double bond is then reformed by the elimination of the methoxy (B1213986) group as a leaving group. libretexts.org This is the fundamental mechanism for reactions like amidation (using an amine nucleophile) and hydrolysis (using water or hydroxide as the nucleophile). The reactivity of the carbonyl group is influenced by the electronegativity of the substituents attached to it. libretexts.org

Computational Chemistry and Theoretical Modeling of Electronic and Molecular Properties

Quantum Chemical Calculations on Electronic Structure and Reactivity of Related Picolinic Acid Derivatives

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in exploring the electronic structure and reactivity of molecules. academicjournals.org Studies on picolinic acid derivatives, such as 4-methoxypicolinic acid and 4-nitropicolinic acid, provide valuable insights into how substituents at the 4-position influence the electronic properties of the picolinic acid scaffold. academicjournals.org

For instance, a study utilizing DFT with the B3LYP functional and 6-311++G** basis set demonstrated that an electron-donating group like methoxy (B1213986) (-OCH3) at the 4-position increases electron density in the pyridine (B92270) ring. academicjournals.org Conversely, an electron-withdrawing group like nitro (-NO2) decreases the electron density. academicjournals.org This modulation of electron density directly impacts the molecule's reactivity. academicjournals.org Quantum chemical calculations have also been employed to correlate the electronic structure of picolinic acid derivatives with their physiological activity, with findings suggesting that the bimodal effect of some derivatives is defined by their electronic structure. nih.gov These computational approaches allow for the prediction of properties and reactivity, guiding further experimental research. academicjournals.orgnih.gov

Solvent Effects Modeling on Electronic Properties, Including HOMO and LUMO Energies

The surrounding solvent can significantly influence the electronic properties of a molecule. Computational models are used to simulate these solvent effects and predict changes in properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). academicjournals.org

For 4-methoxypicolinic acid, calculations have shown that solvents can increase the energy required to remove an electron. academicjournals.org In a study involving five different solvents (acetone, ethanol, diethyl ether, N,N-dimethylformamide, and tetrahydrofuran), it was observed that the HOMO and LUMO energies are affected by the solvent polarity. academicjournals.org In the case of 4-methoxypicolinic acid, the LUMOs were destabilized in the presence of a solvent compared to the gas phase. academicjournals.org In contrast, for 4-nitropicolinic acid, both HOMO and LUMO were stabilized by the solvents. academicjournals.org These solvent-induced changes in HOMO and LUMO energies are critical for understanding reaction mechanisms and electronic transitions in different environments. academicjournals.orgscispace.com

A study on pyridine carboxylic acid N-oxides, which are structurally related to picolinic acid, also highlighted the significant role of solvent polarity and hydrogen bonding capabilities on their ultraviolet absorption spectra. scispace.com The energy of the π → π* electronic transition was found to increase with solvent polarity, indicating that the ground state is more polar than the excited state. scispace.com

Table 1: Calculated HOMO and LUMO Energies (in eV) of 4-Methoxypicolinic Acid in Different Solvents Note: Specific values for 4-(Methoxycarbonyl)picolinic acid are not available in the reviewed literature. The following data for a related compound is provided for illustrative purposes.

| Solvent | HOMO (eV) | LUMO (eV) |

| Gas Phase | -6.45 | -0.87 |

| Acetone | -6.67 | -0.79 |

| Ethanol | -6.69 | -0.79 |

| Diethyl Ether | -6.61 | -0.82 |

| DMF | -6.72 | -0.76 |

| THF | -6.64 | -0.81 |

| Data derived from a study on 4-methoxypicolinic acid. academicjournals.org |

Frontier Molecular Orbital (FMO) Analysis for Chemical Reactivity and Bioactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful concept within computational chemistry that focuses on the HOMO and LUMO to predict the reactivity and kinetic stability of molecules. researchgate.net The energy and localization of these orbitals indicate the most probable sites for electrophilic and nucleophilic attack. researchgate.net A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net

In the context of picolinic acid derivatives, FMO analysis has been used to understand their chemical behavior. For example, a study on 4-(4-aminophenylethynyl)picolinic acid and its isomer used DFT to calculate the HOMO-LUMO energy gap, which revealed the importance of the substituent's position on the compound's chemical behavior. researchgate.net The analysis of frontier orbitals is also crucial in predicting the outcomes of pericyclic reactions, such as cycloadditions and electrocyclic reactions, by considering the symmetry of the interacting orbitals. wikipedia.org Although direct FMO analysis of this compound is not available, the principles of FMO theory suggest that the methoxycarbonyl group, being an electron-withdrawing group, would lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack.

Molecular Docking and Simulation Studies of Ligand-Biomolecule Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). nih.gov This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov Molecular dynamics (MD) simulations can then be used to study the stability of the ligand-receptor complex over time. nih.gov

While no specific molecular docking studies featuring this compound were identified, numerous studies have been conducted on other picolinic acid and picolinamide (B142947) derivatives. nih.govresearchgate.netpensoft.net For instance, novel picolinic acid derivatives have been designed and shown through molecular docking to bind to the EGFR kinase domain, suggesting their potential as anticancer agents. researchgate.netpensoft.net In another study, picolinamide derivatives were synthesized and evaluated as VEGFR-2 inhibitors, with molecular docking used to rationalize their potent inhibitory activity. nih.gov These studies typically identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the biological target. nih.gov

Conformational Analysis and Stability Studies

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative stabilities. nih.gov Understanding the conformational preferences of a molecule is crucial as it can significantly influence its physical, chemical, and biological properties. Computational methods are widely used to explore the potential energy surface of a molecule and identify its low-energy conformers. mdpi.com

Biological Activity and Mechanistic Elucidation of 4 Methoxycarbonyl Picolinic Acid Derivatives

Enzyme Inhibition Studies and Structure-Activity Relationships (SARs)

The unique structural features of 4-(Methoxycarbonyl)picolinic acid derivatives make them promising candidates for enzyme inhibition. Extensive research has been conducted to understand their interactions with various enzymes and to establish structure-activity relationships that can guide the development of more potent and selective inhibitors.

Metallo-β-lactamase (MBL) Inhibition, Including NDM-1:Zn(II):Inhibitor Complex Formation

The rise of antibiotic resistance, particularly due to metallo-β-lactamases (MBLs) like New Delhi Metallo-β-lactamase-1 (NDM-1), presents a critical global health challenge. nih.gov MBLs are enzymes that can hydrolyze a broad range of β-lactam antibiotics, rendering them ineffective. nih.gov Derivatives of picolinic acid, particularly those based on the 2,6-dipicolinic acid (DPA) scaffold, have been identified as a promising class of NDM-1 inhibitors. nih.govnih.gov

Initial studies with DPA revealed its potential to inhibit NDM-1, likely by mimicking the core structure of a hydrolyzed cephalosporin. nih.gov However, DPA itself has a tendency to chelate and remove the essential zinc ions from the active site of NDM-1. nih.govnih.gov This metal-stripping mechanism, while inhibitory, can lead to off-target effects on other metalloenzymes. researchgate.net

Through structure-activity relationship (SAR) studies, researchers have synthesized and evaluated various DPA derivatives to optimize their inhibitory activity and mechanism. nih.govresearchgate.net A key finding is that modifications at the 4-position of the pyridine-2,6-dicarboxylic acid scaffold can significantly impact inhibitory potency. researchgate.net For instance, the introduction of a 3-aminophenyl group at the 4-position led to the development of a highly selective inhibitor with an IC50 value of 80 nM. nih.govnih.govmdpi.com This enhanced inhibitor was found to form a stable ternary complex with the NDM-1 enzyme and its active site zinc ions (NDM-1:Zn(II):inhibitor), rather than simply stripping the metal ions. nih.govnih.govresearchgate.net This shift in mechanism is crucial for developing more specific and effective MBL inhibitors. The formation of this stable ternary complex has been confirmed through various spectroscopic and analytical techniques, including NMR, electron paramagnetic resonance (EPR) spectroscopy, and UV-Vis spectroscopy. nih.govnih.gov

The inhibitory activity of these derivatives extends to other clinically relevant MBLs, such as IMP-1 and VIM-2. nih.govnih.gov When co-administered with β-lactam antibiotics like imipenem (B608078), these inhibitors have been shown to restore the antibiotic's efficacy against NDM-1-harboring clinical isolates of Escherichia coli and Klebsiella pneumoniae. nih.govnih.gov

Table 1: Inhibitory Activity of Selected Picolinic Acid Derivatives against Metallo-β-lactamases

| Compound/Derivative | Target Enzyme | IC50 Value | Mechanism of Action |

| 2,6-dipicolinic acid (DPA) | NDM-1 | 520 nM nih.gov | Metal ion chelation nih.govnih.gov |

| 4-(3-aminophenyl)pyridine-2,6-dicarboxylic acid | NDM-1 | 80 nM nih.govnih.govmdpi.com | Forms stable NDM-1:Zn(II):inhibitor ternary complex nih.govnih.govresearchgate.net |

| L-captopril | NDM-1 | ~8 µM nih.gov | Thiolate bridges Zn(II) ions nih.gov |

Antimicrobial and Antitumor Research

The enzyme-inhibiting properties of this compound derivatives translate into significant potential in antimicrobial and antitumor applications.

Antibacterial Properties and Efficacy against Specific Pathogens

As discussed in the context of MBL inhibition, picolinic acid derivatives have demonstrated significant antibacterial potential, primarily by overcoming antibiotic resistance mechanisms. nih.govnih.gov By inhibiting MBLs like NDM-1, these compounds can restore the effectiveness of β-lactam antibiotics against resistant bacterial strains. nih.govnih.gov For example, co-administration of a potent DPA derivative with imipenem significantly reduced the minimum inhibitory concentrations (MICs) required to inhibit the growth of NDM-1-producing E. coli and K. pneumoniae. nih.gov

Beyond MBL inhibition, other derivatives of quinoline-4-carboxylic acid have shown intrinsic antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. mdpi.com Some of these compounds have also exhibited activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.gov Structure-activity relationship studies in this area suggest that modifications to the core structure can enhance antibacterial potency and spectrum. mdpi.comnih.gov For instance, 4-pyridone derivatives have been identified as specific inhibitors of FabI, an enzyme essential for fatty acid synthesis in bacteria, and show potent activity against S. aureus, including MRSA. nih.gov

Table 2: Antibacterial Activity of Selected Picolinic Acid and Related Derivatives

| Compound/Derivative | Target Pathogen(s) | Mechanism of Action | Efficacy |

| 4-(3-aminophenyl)pyridine-2,6-dicarboxylic acid + Imipenem | NDM-1 producing E. coli & K. pneumoniae | NDM-1 Inhibition | Reduces MIC of imipenem to susceptible levels nih.gov |

| 2-Phenyl-quinoline-4-carboxylic acid derivative (5a4) | Staphylococcus aureus | Not specified | MIC: 64 µg/mL mdpi.com |

| 2-Phenyl-quinoline-4-carboxylic acid derivative (5a7) | Escherichia coli | Not specified | MIC: 128 µg/mL mdpi.com |

| 4-Pyridone derivatives | Staphylococcus aureus (including MRSA) | FabI Inhibition | MIC90 of 0.5 and 2 µg/mL for two compounds against MRSA nih.gov |

Antitumor Mechanisms, Including Apoptosis Induction

Picolinic acid derivatives and related heterocyclic compounds have shown considerable promise as antitumor agents, acting through various mechanisms, most notably the induction of apoptosis (programmed cell death). pensoft.netrrpharmacology.ru

One novel picolinic acid derivative, referred to as Compound 5 in a study, demonstrated selective anticancer activity against A549 human non-small cell lung cancer cells (IC50 = 99.93 µM) without affecting normal cells. pensoft.net This compound was found to induce apoptosis, as evidenced by fragmented nuclei and the activation of caspases 3, 4, and 9. pensoft.net Interestingly, this apoptotic pathway appeared to be mediated by endoplasmic reticulum (ER) stress rather than the classical mitochondrial pathway, as it did not involve the release of cytochrome c but did trigger the release of Smac/DIABLO and the phosphorylation of eIF2α. pensoft.net

Other related quinoline (B57606) derivatives have also been shown to induce apoptosis in cancer cells. For example, a tetrahydroquinolinone derivative induced apoptosis in lung cancer cells through both intrinsic and extrinsic pathways, leading to cell cycle arrest at the G2/M phase. nih.gov Similarly, novel 4-anilinoquinoline derivatives have exhibited potent cytotoxic activities against HeLa and BGC823 cancer cell lines, with some compounds showing better IC50 values than the established drug gefitinib (B1684475). nih.gov

The antitumor activity of these compounds is often linked to their ability to inhibit kinases involved in cancer cell proliferation and survival, such as VEGFR2. nih.gov By inhibiting angiogenesis, these compounds can effectively starve tumors of the nutrients and oxygen they need to grow. nih.gov

Table 3: Antitumor Activity of Selected Picolinic Acid and Related Derivatives

| Compound/Derivative | Cancer Cell Line(s) | IC50 Value | Mechanism of Action |

| Picolinic acid derivative (Compound 5) | A549 (Lung Cancer) | 99.93 µM pensoft.net | ER stress-mediated apoptosis, caspase activation pensoft.net |

| 4-Anilinoquinoline derivative (1f) | HeLa, BGC823 | Better than gefitinib nih.gov | Not specified, likely EGFR inhibition nih.gov |

| 4-Anilinoquinoline derivative (2i) | HeLa, BGC823 | Better than gefitinib nih.gov | Not specified, likely EGFR inhibition nih.gov |

| Tetrahydroquinolinone derivative (4a) | A549 (Lung), HTC-116 (Colon) | Potent cytotoxicity nih.gov | Intrinsic and extrinsic apoptosis pathways, G2/M cell cycle arrest nih.gov |

Immunomodulatory and Anti-inflammatory Pathways

Picolinic acid (PA), the parent compound of this compound, is an endogenous metabolite of L-tryptophan and is recognized for its immunological and anti-proliferative effects. wikipedia.orgnih.gov Research indicates that picolinic acid functions as an activator of macrophage pro-inflammatory responses. nih.govnih.gov This activity is, in part, mediated through its ability to chelate metal ions, particularly iron. nih.gov

Studies have demonstrated that picolinic acid is a potent activator for the expression of macrophage inflammatory protein-1 alpha (MIP-1α) and MIP-1β. nih.gov The induction of these inflammatory chemokines in mouse macrophages occurs in a dose- and time-dependent manner. nih.gov The mechanism involves both transcriptional activation and stabilization of mRNA. nih.gov This effect appears to be linked to iron chelation, as the process is inhibited by iron sulfate (B86663) and mimicked by other iron-chelating agents like desferrioxamine. nih.gov These findings suggest a pathway where tryptophan catabolism leads to picolinic acid production, which in turn stimulates macrophages to secrete chemokines, thereby communicating with the broader immune system and initiating an inflammatory response. nih.gov

Picolinic acid has also been identified as a costimulus for activating macrophage effector functions. nih.gov In some experimental systems, it enhances interferon-γ (IFN-γ) dependent nitric oxide synthase (NOS) gene expression. nih.gov Furthermore, picolinic acid is noted for its adjunctive immunomodulator activities, sometimes used in combination with other drugs to enhance the host immune response against infections like the Mycobacterium avium complex (MAC). nih.govnih.gov

Receptor-Ligand Binding and Antagonistic Effects (e.g., µ-opioid receptor, PD-1/PD-L1)

Based on the available scientific literature, there are no specific studies detailing the direct binding or antagonistic effects of this compound or its closely related derivatives on the µ-opioid receptor or the PD-1/PD-L1 immune checkpoint pathway. Research on small-molecule inhibitors for these targets has focused on other chemical scaffolds. nih.govnih.govmdpi.commdpi.comnih.govfrontiersin.orgosti.govmdpi.com

In Vitro Studies of Insulin-Mimetic Activity of Picolinic Acid Complexes

Complexes of picolinic acid and its derivatives with various metals, particularly vanadium and zinc, have been extensively studied for their insulin-mimetic properties in vitro. acs.orgubc.canih.govrsc.org A primary method for evaluating this activity is the inhibition of free fatty acid (FFA) release from isolated rat adipocytes that have been stimulated with epinephrine. ubc.ca

Vanadium complexes have shown significant promise. Bis(picolinato)oxovanadium(IV), or VO(pic)₂, was found to significantly lower plasma glucose levels when administered to diabetic rats. acs.org This effect was achieved without an increase in plasma insulin (B600854) levels, indicating a direct insulin-mimetic action. acs.org Further in vitro studies have supported these findings. For instance, aminoacid-derivatised picolinato-oxidovanadium(IV) complexes have demonstrated considerable insulin-mimetic potential in lipolysis assays with rat adipocytes, showing greater efficacy than the standard VOSO₄. nih.gov

Zinc complexes with picolinic acid derivatives have also been evaluated. These complexes are of interest as potential therapeutics for both diabetes and its associated complications. rsc.org The insulin-mimetic activity of these metal complexes is a key area of research, with various derivatives showing potent effects in in vitro models. ubc.ca

The table below summarizes the in vitro insulin-mimetic activity of several picolinic acid complexes based on the inhibition of free fatty acid (FFA) release.

| Complex | In Vitro Assay | IC₅₀ Value (mM) | Reference Compound | Reference IC₅₀ (mM) |

|---|---|---|---|---|

| VO(pic-His) | FFA Release Inhibition | 0.41 | VOSO₄ | 0.87 |

| VO(pic-Ile) | FFA Release Inhibition | 0.41 | VOSO₄ | 0.87 |

| [Cu(Hhpic)₂] | FFA Release Inhibition | Potent Activity | Compared to other synthesized metal (Co, Fe, Zn, Mn) complexes of 3-hydroxypyridine-2-carboxylic acid |

Applications in Advanced Organic Synthesis and Material Science Research

Picolinic Acid Derivatives as Ligands in Coordination Chemistry

Picolinic acid and its derivatives are versatile ligands in coordination chemistry due to their ability to form stable complexes with a wide range of metal ions. The nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylate group can act as donor atoms, allowing for various coordination modes. This versatility makes them valuable building blocks for designing complex molecular architectures with specific properties and applications.

Design and Synthesis of Polydentate Ligands for Metal Complexation

Picolinic acid derivatives are frequently incorporated as pendant arms in the design of polydentate ligands to enhance the stability and specificity of metal ion complexation. mattialopresti.com The structural and electronic characteristics of the picolinic acid moiety make it an effective chelator, forming stable five-membered rings with metal ions through coordination via the pyridine nitrogen and a carboxylate oxygen. dergipark.org.tr

The synthesis of these ligands often involves the functionalization of the pyridine ring or the carboxylic acid group. For instance, amide coupling reactions between picolinic acid or pyridine-2,6-dicarboxylic acid and N-alkylanilines can yield a range of mono- and bis-amides, which are of interest for their potential in coordination chemistry. nih.gov Furthermore, multi-component reactions can be employed for the synthesis of picolinate (B1231196) and picolinic acid derivatives, sometimes utilizing heterogeneous catalysts like metal-organic frameworks. rsc.orgresearchgate.net By strategically placing substituents on the picolinic acid scaffold, ligands with varying denticity and steric or electronic properties can be designed to selectively bind to specific metal ions, influencing the geometry and reactivity of the resulting metal complex. rsc.org

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers

In the construction of metal-organic frameworks (MOFs) and coordination polymers, 4-(Methoxycarbonyl)picolinic acid and related picolinate derivatives serve as organic linkers or ligands that connect metal ions or clusters into extended one-, two-, or three-dimensional networks. mdpi.comnih.gov The bifunctional nature of these molecules, possessing both a pyridine nitrogen and a carboxylate group, allows them to bridge multiple metal centers. dergipark.org.tr

The specific coordination mode of the picolinate ligand can influence the dimensionality and topology of the resulting framework. For example, in lanthanoid coordination polymers, ditopic picolinate ligands have been used to create 3D anionic lattices with specific cavity sizes. mdpi.com The choice of solvent and metal-to-ligand ratio during synthesis can also control the composition and dimensionality of the resulting coordination polymer. nih.gov The ester group in this compound provides an additional site for potential post-synthetic modification, allowing for the tuning of the properties of the MOF or coordination polymer after its initial formation.

Spin-Crossover (SCO) Heterometallic Coordination Compounds

While specific examples involving this compound in heterometallic spin-crossover (SCO) compounds are not prevalent, the broader class of pyridine-based ligands is central to the design of SCO complexes. nih.gov Spin-crossover is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli like temperature, pressure, or light. wikipedia.orgmdpi.com This switching is accompanied by changes in magnetic and optical properties, making SCO materials promising for applications in molecular switches and data storage. nih.gov

The ligand field strength is a critical factor in determining whether a complex will exhibit SCO. Pyridine-based ligands, including picolinates, can be fine-tuned electronically and sterically to create a ligand field around the metal ion that is close to the spin-pairing energy, a prerequisite for SCO. otago.ac.nz By combining different pyridine-based ligands in heteroleptic complexes, it is possible to induce or modulate SCO behavior. nih.gov For instance, iron(II) complexes with pyridine-triazole-pyrazine ligands have shown hysteretic spin crossover that can be tuned by the choice of co-ligand. rsc.org The design of heterometallic SCO systems often involves bridging ligands that can coordinate to two different metal centers, and picolinate derivatives have the potential to act as components of such linkers.

Utilization in Supramolecular Chemistry and Crystal Engineering

The principles of supramolecular chemistry and crystal engineering are applied to control the assembly of molecules in the solid state through non-covalent interactions. Picolinic acid derivatives, including esters like ethyl 2-picolinate, are valuable components in this field due to their capacity to form predictable hydrogen bonding patterns and other intermolecular interactions. semanticscholar.org

Crystal engineering utilizes supramolecular synthons, which are robust and predictable non-covalent interactions, to design crystalline solids with desired structures and properties. rsc.orgub.edu The carboxylic acid group and the pyridine nitrogen of picolinic acid are excellent hydrogen bond donors and acceptors, respectively. These groups can form strong and directional hydrogen bonds, such as O-H···N interactions, which play a crucial role in the formation of co-crystals and other supramolecular assemblies. semanticscholar.orgksu.edu.sa For example, co-crystals have been successfully prepared from fumaric acid and ethyl 2-picolinate, where intermolecular O-H···N hydrogen bonds direct the assembly. semanticscholar.org The study of these interactions, often aided by techniques like Hirshfeld surface analysis, allows for a deeper understanding of the crystal packing and the forces governing it. nih.gov

Role as Intermediates in the Synthesis of Novel Bioactive Scaffolds

Picolinic acid derivatives, including those with a methoxycarbonyl group, serve as important intermediates in the synthesis of more complex molecules with potential biological activity. google.com The pyridine-carboxylic acid scaffold is a common feature in many pharmaceuticals and bioactive compounds. dergipark.org.tr

For instance, specific derivatives of picolinic acid have been patented for their use as intermediates in the preparation of compounds intended for the treatment of respiratory disorders. google.com The synthesis of these target molecules often involves multiple steps where the picolinic acid derivative is modified through reactions targeting the pyridine ring or the carboxylic acid function. The presence of the methoxycarbonyl group in this compound offers a handle for further chemical transformations, such as hydrolysis to the corresponding dicarboxylic acid or amidation to introduce new functional groups, thereby building up the complexity of the molecular scaffold. The inherent biological relevance of the picolinic acid structure itself, which is a metabolite of tryptophan, further underscores its importance as a starting point for the synthesis of novel bioactive agents. wikipedia.org

Catalytic Applications in Organic Transformations

Metal complexes derived from picolinic acid and its derivatives have shown utility in catalyzing various organic transformations. The chelation of a metal ion by the picolinate ligand can modulate the metal's reactivity and create a specific coordination environment conducive to catalysis.

One area of application is in the hydrolysis of esters. Divalent metal ions complexed with picolinic acid can act as catalysts for this reaction, where the metal ion promotes the hydroxide (B78521) ion and water-catalyzed pathways. acs.org Furthermore, copper(II) complexes based on picolinic acid have been designed as artificial metallonucleases, demonstrating efficient cleavage of DNA through hydrolytic pathways. nih.gov In a different application, a metal-organic framework, UiO-66(Zr)-N(CH2PO3H2)2, has been used as a heterogeneous catalyst for the synthesis of picolinate and picolinic acid derivatives through a multi-component reaction, highlighting the role of these structures in facilitating organic reactions. rsc.orgresearchgate.net

Advanced Analytical Methodologies for Research on 4 Methoxycarbonyl Picolinic Acid and Its Derivatives

Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights

Spectroscopy is a cornerstone in the analysis of 4-(methoxycarbonyl)picolinic acid, offering detailed information about its structure, bonding, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization and Ligand-Binding Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

Structural Characterization: The ¹H NMR spectrum of a related compound, 2-picolinic acid, in CDCl₃ shows characteristic signals for the pyridine (B92270) ring protons at δ 8.83 (d, J = 4.68 Hz, 1H), 8.32 (d, J = 7.76 Hz, 1H), 8.04 (td, J = 7.72, 1.64 Hz, 1H), and 7.76 (m, 1H). rsc.org The ¹³C NMR spectrum exhibits resonances at δ 164.69, 148.10, 146.70, 138.60, 127.83, and 124.26. rsc.org For derivatives like 4-chloro-6-(methoxycarbonyl)picolinic acid, the molecular formula C₈H₆ClNO₄ is confirmed, and its structure can be elucidated through similar NMR analyses. bldpharm.combldpharm.com Combining one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments (e.g., COSY, HMQC, HMBC) allows for the complete assignment of all proton and carbon signals, confirming the connectivity of the atoms within the molecule. mdpi.com

Ligand-Binding Studies: NMR is also a powerful technique for studying the interactions between ligands, such as this compound derivatives, and proteins or metal ions. researchgate.netnih.gov Chemical shift perturbation mapping, where changes in the chemical shifts of the protein's or ligand's NMR signals are monitored upon complex formation, can identify the binding site and provide information on the binding affinity. nih.govfraserlab.com For instance, the interaction of a ligand with a protein can be observed by titrating the ligand into a solution of an ¹⁵N-labeled protein and monitoring the changes in the ¹H-¹⁵N HSQC spectrum. nih.gov The magnitude of the chemical shift changes can be used to quantify the dissociation constant (Kd) of the protein-ligand complex. nih.gov These studies are crucial for understanding the biological activity of these compounds and for structure-based drug design. researchgate.netnih.gov

Table 1: Illustrative ¹H and ¹³C NMR Data for Picolinic Acid Derivatives This table provides example data for related compounds to illustrate the type of information obtained from NMR spectroscopy.

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|---|

| 2-Picolinic acid | CDCl₃ | 8.83 (d), 8.32 (d), 8.04 (td), 7.76 (m) | 164.69, 148.10, 146.70, 138.60, 127.83, 124.26 | rsc.org |

| 4-Chloro-6-(methoxycarbonyl)picolinic acid | - | Data not explicitly provided, but available through analysis. | Data not explicitly provided, but available through analysis. | bldpharm.combldpharm.com |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Metal-Ligand Interactions

Electron Paramagnetic Resonance (EPR) spectroscopy is a specialized technique used to study compounds with unpaired electrons, making it particularly valuable for investigating the interaction of this compound and its derivatives with paramagnetic metal ions, such as copper(II). researchgate.netethz.ch

When a picolinic acid derivative coordinates to a Cu(II) ion, the resulting complex can be analyzed by EPR to gain insights into the geometry of the coordination sphere and the nature of the metal-ligand bonding. ethz.chresearchgate.net The EPR spectrum is characterized by g-values and hyperfine coupling constants (A-values), which are sensitive to the electronic environment of the metal ion. ethz.chmdpi.com

For example, copper(II) complexes with picolinic acid derivatives often exhibit axial EPR spectra, from which g||, g⊥, A||, and A⊥ values can be determined. ethz.ch These parameters provide information about the symmetry of the complex and the degree of covalency in the metal-ligand bonds. mdpi.com Studies on copper(II) complexes with various substituted picolinic acids have shown how changes in the substituents on the pyridine ring influence the EPR parameters and, consequently, the electronic structure of the complex. researchgate.net This information is crucial for understanding the redox properties and catalytic activity of these metal complexes.

Table 2: Representative EPR Parameters for a Cu(II) Complex This table shows typical parameters obtained from EPR spectroscopy for a copper complex, illustrating the nature of the data.

| Parameter | Description | Typical Information Gained |

|---|---|---|

| g-values (g||, g⊥) | Reflect the interaction of the unpaired electron's spin with the external magnetic field. | Provides information on the geometry and electronic structure of the metal center. ethz.chmdpi.com |

| Hyperfine coupling constants (A||, A⊥) | Describe the interaction between the electron spin and the nuclear spin of the metal. | Indicates the degree of covalency of the metal-ligand bonds. ethz.ch |

UV-Visible Spectroscopy in Mechanistic Studies

UV-Visible spectroscopy is a versatile technique used to study the electronic transitions in molecules and can be employed to monitor reaction kinetics and understand mechanistic pathways involving this compound and its derivatives.

The UV-Vis spectrum of a picolinic acid derivative will show absorption bands corresponding to π-π* and n-π* transitions within the pyridine ring and the carboxylate/ester groups. Upon coordination to a metal ion, new absorption bands, often in the visible region, may appear due to d-d transitions or charge-transfer (ligand-to-metal or metal-to-ligand) transitions. researchgate.net

By monitoring the changes in the UV-Vis spectrum over time, the rate of a reaction can be determined. For example, the formation or consumption of a colored metal complex involving a this compound derivative can be followed spectrophotometrically. This allows for the determination of reaction rate constants and the elucidation of the reaction mechanism. Furthermore, changes in the absorption spectrum upon varying conditions such as pH or solvent can provide insights into the different species present in solution and their equilibria. researchgate.net

Table 3: Application of UV-Visible Spectroscopy in Studying Picolinic Acid Derivatives

| Application | Information Obtained | Example |

|---|---|---|

| Reaction Kinetics | Rate constants, reaction order. | Monitoring the formation of a colored metal complex over time. |

| Mechanistic Studies | Identification of reaction intermediates. | Observing transient species with distinct UV-Vis spectra. |

| Complex Formation | Stoichiometry and stability constants of complexes. | Titrating a metal ion solution with the ligand and observing changes in absorbance. researchgate.net |

Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, provides a "molecular fingerprint" of a compound based on the vibrations of its chemical bonds. scinito.aisemanticscholar.orgmdpi.com These techniques are highly valuable for the characterization of this compound and its derivatives. americanpharmaceuticalreview.comnih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. Key vibrations include the C=O stretching of the carboxylic acid and the ester group, C-O stretching, and various vibrations of the pyridine ring (C=C and C=N stretching, C-H bending). asianpubs.org For instance, in related picolinic acid N-oxides, the OH stretching is observed in the 1600–1300 cm⁻¹ region. researchgate.net The position and intensity of these bands can be influenced by factors such as hydrogen bonding and coordination to a metal ion.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. irdg.org While strong dipoles lead to intense IR bands, changes in polarizability result in strong Raman signals. For aromatic systems like the pyridine ring, the ring stretching modes are often strong in the Raman spectrum. researchgate.net Surface-enhanced Raman spectroscopy (SERS) has been shown to be a useful tool for the quantitative determination of picolinic acid isomers at very low concentrations. core.ac.uk

Together, IR and Raman spectra offer a comprehensive vibrational profile of the molecule, which is useful for structural confirmation, studying intermolecular interactions, and identifying different polymorphic forms. core.ac.ukresearchgate.net

Table 4: Characteristic Vibrational Frequencies for Picolinic Acid Derivatives This table presents typical frequency ranges for key functional groups found in this compound.

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Technique |

|---|---|---|---|

| Carboxylic Acid (O-H) | Stretching | 3300 - 2500 (broad) | IR |

| Carbonyl (C=O) | Stretching (acid and ester) | 1760 - 1690 | IR, Raman |

| Pyridine Ring | C=C, C=N Stretching | 1600 - 1400 | IR, Raman |

| C-O | Stretching (ester and acid) | 1300 - 1000 | IR |

Mass Spectrometry Techniques for Identification and Quantification in Complex Matrices

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used for the identification, quantification, and structural elucidation of this compound and its derivatives, especially in complex biological and environmental samples. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (LC-MS/MS, LC-MS3)

The coupling of liquid chromatography (LC) with mass spectrometry (MS) provides a robust platform for the analysis of picolinic acid derivatives. researchgate.netnih.gov LC separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification.

LC-MS for Identification and Quantification: LC-MS is highly effective for separating isomers of picolinic acid, such as nicotinic acid, which might otherwise be difficult to distinguish. researchgate.net The high sensitivity and specificity of LC-MS allow for the detection and quantification of these compounds at very low concentrations in complex matrices like plasma, cerebrospinal fluid, and brain tissue. nih.govnih.gov Derivatization of the carboxylic acid group can be employed to enhance ionization efficiency and detection sensitivity. nih.govnih.gov

Tandem MS (LC-MS/MS and LC-MS3) for Structural Elucidation and Confirmation: Tandem mass spectrometry (MS/MS) adds another layer of specificity and structural information. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This fragmentation pattern is characteristic of the molecule's structure and can be used for unambiguous identification. This technique is particularly useful for confirming the identity of a compound in a complex mixture and for distinguishing between isomers that might have the same mass but different structures. Further fragmentation of a product ion (MS3) can provide even more detailed structural information.

Table 5: Advantages of LC-MS and Tandem MS for the Analysis of Picolinic Acid Derivatives

| Technique | Key Advantages | Application Example |

|---|---|---|

| LC-MS | High sensitivity and selectivity, separation of isomers. researchgate.netnih.gov | Quantifying picolinic acid in plasma samples. nih.gov |

| LC-MS/MS | Structural confirmation, enhanced specificity, reduced matrix interference. nih.gov | Identifying and confirming the presence of a specific picolinic acid derivative in a cell extract. |

| LC-MS3 | Detailed structural elucidation of complex molecules and their metabolites. | Characterizing the fragmentation pathway of a novel picolinic acid derivative. |

Compound Names Mentioned in this Article

this compound

2-Picolinic acid

4-Chloro-6-(methoxycarbonyl)picolinic acid

Picolinic acid N-oxide

Nicotinic acid

Copper(II)

Carbon dioxide (CO)

Ammonia (NH)

Cyanic acid

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, due to the low volatility of carboxylic acids like this compound, direct analysis is often challenging. Therefore, chemical derivatization is a common prerequisite to convert the analyte into a more volatile and thermally stable form suitable for GC-MS analysis. utsa.edu

Research Findings: The analysis of related picolinic acid structures by GC-MS provides a clear framework for methodologies applicable to this compound. A prevalent strategy involves esterification of the carboxylic acid group. For instance, the conversion of fatty acids into their picolinyl ester derivatives allows for detailed structural elucidation by mass spectrometry. nih.govnih.gov The electron-deficient nitrogen on the pyridine ring of the picolinyl ester directs fragmentation in a predictable manner under electron impact ionization, providing valuable information about the analyte's structure. nih.gov This principle can be directly applied to other compounds that are derivatized with a picolinyl group.

Another approach involves the analysis of picolinic acid and its amide in biological samples like plasma and cerebrospinal fluid (CSF). nih.gov These studies often employ hydrolysis to release the parent acid from its conjugated forms, followed by derivatization (e.g., silylation) to increase volatility for GC-MS detection. nih.govhmdb.ca For example, a method using electron-capture negative ion (ECNI) mass spectrometry has been developed for the trace analysis of picolinic acid and quinolinic acid, demonstrating high sensitivity after derivatization. nih.gov These established methods for related compounds highlight the feasibility and general approach for analyzing this compound, which would likely involve a derivatization step to enhance its volatility.

Table 1: Common Derivatization Strategies for GC-MS Analysis of Carboxylic Acids

| Derivatization Method | Reagent Example | Target Functional Group | Resulting Derivative |

|---|---|---|---|

| Esterification | Methanol/HCl, BF₃-Methanol | Carboxylic Acid | Methyl Ester |

| Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Carboxylic Acid, Hydroxyl | Trimethylsilyl (TMS) Ester/Ether |

| Picolinyl Ester Formation | Thionyl chloride, 3-Pyridylcarbinol | Carboxylic Acid | Picolinyl Ester |

Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging Mass Spectrometry for Spatial Localization

Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging Mass Spectrometry (IMS) is a sophisticated technique that visualizes the spatial distribution of a wide array of molecules, from small metabolites and drugs to large proteins, directly within thin tissue sections. nih.govnih.gov This label-free method combines the sensitivity of mass spectrometry with the spatial information of microscopy, providing a molecular map of the sample. nih.gov